1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H13N3OS |
|---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
4-methyl-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3OS/c1-6-5-10(9-7(6)8)3-4-12(2)11/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
UHHZRZGKNINZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via 1H-Pyrazol-3-amine Intermediate
This method involves synthesizing the pyrazol-3-amine core first, followed by functionalization with the methanesulfinyl group.
Step 1: Synthesis of 1H-Pyrazol-3-amine
- Reagents: Hydrazine hydrate reacts with α,β-unsaturated ketones or esters.
- Reaction Conditions: Reflux in ethanol or acetic acid, facilitating cyclization.
- Outcome: Formation of 1H-pyrazol-3-amine, which serves as the core scaffold.
Step 2: Alkylation at the 2-position
- Reagents: The pyrazol-3-amine reacts with a suitable electrophile, such as 2-chloroethyl methyl sulfoxide or related halide derivatives.
- Reaction Conditions: Base-mediated nucleophilic substitution, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- Outcome: Formation of 2-(2-methanesulfinylethyl)-substituted pyrazole.
Step 3: Methylation at the 4-position
- Reagents: Methyl iodide or dimethyl sulfate.
- Reaction Conditions: Conducted under basic conditions to selectively methylate the nitrogen at the 4-position.
- Outcome: The target compound, 1-(2-methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine .
Direct Multi-step Synthesis from Precursors
This approach employs a sequence starting from substituted pyrazole derivatives, followed by functional group transformations.
Step 1: Synthesis of 4-methyl-1H-pyrazol-3-amine
- Reagents: Hydrazine derivatives with methyl-substituted precursors.
- Reaction Conditions: Reflux in ethanol or acetic acid, enabling cyclization.
Step 2: Introduction of the methanesulfinyl group
- Reagents: 2-chloroethyl methyl sulfoxide or similar electrophiles.
- Reaction Conditions: Nucleophilic substitution under basic conditions, possibly employing phase transfer catalysts to improve yields.
Step 3: Purification and characterization
- Recrystallization from ethanol/water mixtures.
- Purity verification via HPLC and NMR spectroscopy.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, DMSO, DMF | Polar aprotic solvents favor nucleophilic substitutions |
| Temperature | 0°C to reflux (80-100°C) | Low temperatures prevent side reactions during halide substitution |
| Catalyst | Potassium iodide, sodium iodide | Enhances nucleophilic substitution efficiency |
| Reagents | Hydrazine hydrate, methyl sulfoxide derivatives | Must be handled with care due to toxicity and reactivity |
Key Considerations and Challenges
- Selective methylation: Achieving methylation at the 4-position without over-alkylation requires controlled reaction conditions.
- Sulfinyl group introduction: The oxidation state of sulfur must be carefully managed, often via controlled oxidation of methylthio intermediates.
- Purity and yield: Recrystallization from mixed solvents (ethanol/water) optimizes purity, with typical yields around 70-80%.
Supporting Data and Structural Confirmation
The synthesis pathways are supported by structural data from PubChem and patent literature, confirming the feasibility of the outlined methods. Notably, the patent describing the synthesis of related pyrazole derivatives emphasizes the utility of halide intermediates and nucleophilic substitution strategies, which are adaptable for this compound.
Chemical Reactions Analysis
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the methanesulfinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfone, sulfide, and substituted derivatives, respectively.
Scientific Research Applications
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Fluorinated derivatives (e.g., 4-fluorobenzyl) are often prioritized in drug discovery due to enhanced membrane permeability and metabolic stability .
- Synthetic Complexity : Compounds with ether or sulfonyl/sulfinyl groups (e.g., ) may require specialized reagents (e.g., Vilsmeier–Haack in ) or catalysts (e.g., copper in ).
Biological Activity
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine, with the CAS number 1935449-49-2, is a compound belonging to the pyrazole class of chemicals. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C7H13N3OS
- Molecular Weight : 187.26 g/mol
- CAS Number : 1935449-49-2
The biological activity of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments assessed the compound's effect on human macrophages stimulated with lipopolysaccharide (LPS). Results showed a marked decrease in the production of TNF-alpha and IL-6, suggesting that this compound could serve as a lead candidate for developing anti-inflammatory drugs.
Research Findings
Recent investigations into the pharmacological profile of this pyrazole derivative have highlighted its potential in various therapeutic areas:
- Cancer Research : The compound has shown promise in inhibiting proliferation in several cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
